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Compound of Interest

Compound Name: BI-1935

Cat. No.: B15613023 Get Quote

A comprehensive analysis of experimental data reveals that BI-1935, a novel soluble epoxide

hydrolase (sEH) inhibitor, exhibits a significantly improved selectivity profile compared to first-

generation sEH inhibitors. This heightened selectivity minimizes the potential for off-target

effects, positioning BI-1935 as a more precise research tool and a potentially safer therapeutic

candidate.

Soluble epoxide hydrolase is a key enzyme in the metabolism of anti-inflammatory and

vasodilatory epoxy fatty acids (EpFAs). Its inhibition is a promising therapeutic strategy for a

range of diseases, including hypertension, inflammation, and pain. However, the clinical

progression of early sEH inhibitors has been hampered by concerns over off-target activities.

This guide provides a detailed comparison of the selectivity of BI-1935 against that of first-

generation sEH inhibitors, supported by quantitative data and experimental methodologies.

Potency and Selectivity: A Quantitative Comparison
BI-1935 is a highly potent sEH inhibitor with a half-maximal inhibitory concentration (IC50) of 7

nM for human sEH. While some first-generation inhibitors, such as t-AUCB, exhibit comparable

or even greater potency for sEH, their broader activity against other enzymes and receptors

raises concerns about potential side effects.

The following tables summarize the available quantitative data for BI-1935 and representative

first-generation sEH inhibitors.

Table 1: Potency against Soluble Epoxide Hydrolase (sEH)
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Compound Type Human sEH IC50 (nM)

BI-1935 Novel Inhibitor 7

t-AUCB First-Generation 1.3

TPPU First-Generation 45

DCU First-Generation 160

Table 2: Off-Target Activity and Selectivity

Compound Off-Target IC50 (nM)
Selectivity (Off-
Target IC50 / sEH
IC50)

BI-1935
Thromboxane

Synthase
132[1] ~19-fold

5-Lipoxygenase (5-

LOX)
5,920[1] ~846-fold

hCYP2J2, hCYP2C9,

hCYP2C19
>1,000[1] >143-fold

TPPU p38β Kinase 270[2] ~6-fold

p38γ Kinase 890[2] ~20-fold

DCU

Various

(Carboxylesterases,

GSTs, P450s)

No significant

inhibition reported[3]
-

Note: A higher selectivity ratio indicates greater selectivity for sEH over the off-target.

The data clearly illustrates that while TPPU is a potent sEH inhibitor, it also significantly inhibits

p38β kinase at a concentration only 6-fold higher than its sEH IC50. This lack of selectivity

could lead to unintended physiological effects related to the p38 MAPK signaling pathway. In

contrast, BI-1935 demonstrates a much wider therapeutic window, with selectivity ratios of

approximately 19-fold and 846-fold for its most significant off-targets identified in the screen.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.researchgate.net/publication/396418112_Cellular_Selectivity_Analyses_Reveal_Distinguishing_Profiles_for_Type_II_Kinase_Inhibitors
https://www.researchgate.net/publication/396418112_Cellular_Selectivity_Analyses_Reveal_Distinguishing_Profiles_for_Type_II_Kinase_Inhibitors
https://www.researchgate.net/publication/396418112_Cellular_Selectivity_Analyses_Reveal_Distinguishing_Profiles_for_Type_II_Kinase_Inhibitors
https://pmc.ncbi.nlm.nih.gov/articles/PMC7028313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7028313/
https://pmc.ncbi.nlm.nih.gov/articles/PMC17696/
https://www.benchchem.com/product/b15613023?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613023?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For other first-generation inhibitors like DCU, while qualitative statements of selectivity exist,

comprehensive quantitative data is often lacking.

Signaling Pathways and Experimental Workflows
To understand the biological context of sEH inhibition and the methodologies used to assess

selectivity, the following diagrams are provided.
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Caption: Simplified sEH signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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